molecular formula C4H10N2 B8047305 Acetaldehyde, dimethylhydrazone CAS No. 19888-74-5

Acetaldehyde, dimethylhydrazone

Cat. No.: B8047305
CAS No.: 19888-74-5
M. Wt: 86.14 g/mol
InChI Key: FDWQPDLACZBQBC-SNAWJCMRSA-N
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Description

Acetaldehyde, dimethylhydrazone (C4H10N2) is a chemical compound known for its unique structure and reactivity. It is also referred to as (CH3)2NN=CHCH3 and has a molecular weight of 86.1356

Preparation Methods

Synthetic Routes and Reaction Conditions: Acetaldehyde, dimethylhydrazone can be synthesized through the reaction of acetaldehyde with dimethylhydrazine. The reaction typically involves heating the two reactants in the presence of a catalyst to facilitate the formation of the hydrazone linkage.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where acetaldehyde and dimethylhydrazine are continuously fed into the system. The reaction is carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Acetaldehyde, dimethylhydrazone undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

  • Substitution: Various nucleophiles and electrophiles can participate in substitution reactions with this compound.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions typically yield amines or alcohols.

  • Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Acetaldehyde, dimethylhydrazone has several applications in scientific research:

  • Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: The compound can be used in biochemical assays to study enzyme activities and metabolic pathways.

  • Industry: It is utilized in the production of various chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which acetaldehyde, dimethylhydrazone exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or enzymes, and influencing their activity. The exact mechanism may vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Acetaldehyde, dimethylhydrazone is similar to other hydrazones and related compounds, such as benzaldehyde hydrazone and formaldehyde hydrazone. The presence of the dimethyl group in its structure contributes to its distinct chemical properties and behavior.

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Properties

IUPAC Name

N-[(E)-ethylideneamino]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2/c1-4-5-6(2)3/h4H,1-3H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDWQPDLACZBQBC-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=NN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=N/N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801014680
Record name Acetaldehyde, 2,2-dimethylhydrazone
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Molecular Weight

86.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7422-90-4, 19888-74-5
Record name Acetaldehyde, 2,2-dimethylhydrazone
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetaldehyde, dimethylhydrazone, (E)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetaldehyde, 2,2-dimethylhydrazone
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetaldehyde, 2,2-dimethylhydrazone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetaldehyde dimethylhydrazone
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ACETALDEHYDE, DIMETHYLHYDRAZONE, (E)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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